2-Fluoro-5-isobutoxyphenylboronic acid
Overview
Description
2-Fluoro-5-isobutoxyphenylboronic acid: is an organoboron compound with the molecular formula C10H14BFO3 and a molecular weight of 212.03 g/mol . It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the 2-position and an isobutoxy group at the 5-position. This compound is of interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-isobutoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst . The reaction is usually carried out under mild conditions, such as room temperature, in the presence of a base like potassium carbonate (K2CO3) in a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-isobutoxyphenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives . This reaction is facilitated by a palladium catalyst and a base.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: 2-Fluoro-5-isobutoxyphenylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling . This makes it a valuable reagent in the synthesis of complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its ability to form stable carbon-boron bonds makes it useful in the design of boron-containing drugs .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic materials. Its role in the synthesis of biaryl compounds makes it valuable in the development of new materials with unique properties .
Mechanism of Action
The primary mechanism of action for 2-Fluoro-5-isobutoxyphenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its aryl group to the palladium catalyst . This is followed by reductive elimination, which forms the carbon-carbon bond and regenerates the palladium catalyst. The presence of the fluorine and isobutoxy groups can influence the reactivity and selectivity of the coupling reaction .
Comparison with Similar Compounds
- 2-Fluorophenylboronic acid
- 5-Isobutoxyphenylboronic acid
- 2-Fluoro-3-isobutoxyphenylboronic acid
Comparison: Compared to 2-Fluorophenylboronic acid, 2-Fluoro-5-isobutoxyphenylboronic acid has an additional isobutoxy group, which can enhance its solubility and reactivity in certain reactions . The presence of both fluorine and isobutoxy groups makes it unique in terms of electronic and steric properties, which can be advantageous in selective synthesis .
Properties
IUPAC Name |
[2-fluoro-5-(2-methylpropoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFO3/c1-7(2)6-15-8-3-4-10(12)9(5-8)11(13)14/h3-5,7,13-14H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEDQMGDFFCTRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OCC(C)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674917 | |
Record name | [2-Fluoro-5-(2-methylpropoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-65-6 | |
Record name | B-[2-Fluoro-5-(2-methylpropoxy)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-Fluoro-5-(2-methylpropoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-5-isobutoxyphenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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